2-Ethoxy-4,6-dihydroxypyrimidine

Process Chemistry Thermal Stability Reaction Engineering

Procure high-purity 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) as a non-interchangeable building block for ethoxy-substituted triazolo[1,5-c]pyrimidine-2-sulfonamide herbicides. The 2-ethoxy group's unique steric and electronic properties are essential for target synthesis; methoxy or methyl analogs yield different compounds, invalidating regulatory and performance data. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 61636-08-6
Cat. No. B1589393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4,6-dihydroxypyrimidine
CAS61636-08-6
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC(=O)N1)O
InChIInChI=1S/C6H8N2O3/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyXAFQKMFFPFLHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4,6-dihydroxypyrimidine (CAS 61636-08-6) – Key Intermediate for Herbicide and Pharmaceutical Synthesis


2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) is a specialized pyrimidine derivative characterized by an ethoxy group at the 2-position and hydroxyl groups at the 4- and 6-positions [1]. This heterocyclic building block (C6H8N2O3, MW 156.14 g/mol) is a critical intermediate in the synthesis of ethoxy-substituted 1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamide herbicides, as detailed in foundational patent literature [1]. Its utility extends to the preparation of 4,6-dihalo-2-ethoxypyrimidines, which are versatile scaffolds for generating diverse biologically active molecules, including potential pharmaceutical candidates [1].

Critical Differentiation of 2-Ethoxy-4,6-dihydroxypyrimidine: Why In-Class Analogs Cannot Substitute


The 2-ethoxy substituent in 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) dictates its unique reactivity profile and downstream product utility, precluding simple substitution with other 2-alkoxy or 2-methyl pyrimidinediols [1]. The ethoxy group's steric and electronic properties are essential for the successful synthesis of specific herbicide families, such as ethoxy-substituted 1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamides [1]. Using the methoxy analog (2-Methoxy-4,6-dihydroxypyrimidine) in identical reaction sequences would yield a different final compound with altered physical properties and potentially divergent biological efficacy and environmental fate , thereby invalidating established regulatory and performance data [1]. The quantitative comparisons below substantiate why DHEP is a non-interchangeable, application-specific reagent.

Quantitative Differentiation of 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) from Analogs


DHEP's Higher Thermal Stability (Melting Point >318°C) Compared to 2-Methoxy-4,6-dihydroxypyrimidine (193-195°C)

2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) demonstrates significantly higher thermal stability than its direct 2-methoxy analog, a critical factor in high-temperature industrial processes. DHEP's melting point is reported as >318°C , whereas 2-Methoxy-4,6-dihydroxypyrimidine exhibits a melting point range of 193-195°C .

Process Chemistry Thermal Stability Reaction Engineering

DHEP is an Explicitly Patented Intermediate for a Specific Class of Triazolopyrimidine Sulfonamide Herbicides

The ethoxy substituent of DHEP is not an arbitrary choice but a structural requirement for synthesizing a defined family of herbicides. US Patent 5,552,546 specifically identifies DHEP as a 'particularly useful intermediate for the synthesis of certain valuable herbicides... such as ethoxy substituted 1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamides' [1]. This direct teaching is absent for analogous compounds like 2-Methoxy-4,6-dihydroxypyrimidine or 4,6-Dihydroxy-2-methylpyrimidine in the context of this specific herbicide class.

Agrochemical Synthesis Intellectual Property Sulfonamide Herbicides

Substituent-Driven Differentiation in Herbicidal Precursor Synthesis

While 4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1) finds application as an intermediate in the synthesis of the energetic material FOX-7 (1,1-diamino-2,2-dinitroethylene) , its utility is mechanistically and commercially divergent from DHEP's role in herbicide manufacturing. DHEP's 2-ethoxy group enables downstream halogenation and hydrazine substitution steps described in patent literature to produce 2-ethoxy-6-halo-4-hydrazinopyrimidines, which are precursors to the sulfonamide herbicides [1].

Agrochemicals Herbicide Design Structure-Activity Relationship

Validated Application Scenarios for 2-Ethoxy-4,6-dihydroxypyrimidine


Scalable Synthesis of Ethoxy-Substituted Triazolopyrimidine Sulfonamide Herbicides

2-Ethoxy-4,6-dihydroxypyrimidine (DHEP) is the definitive starting material for the commercial-scale production of a specific class of herbicides, as validated by US patent literature [1]. The synthetic sequence involves converting DHEP to a 4,6-dihalo-2-ethoxypyrimidine (e.g., with POCl3), followed by reaction with hydrazine hydrate to yield a 2-ethoxy-6-halo-4-hydrazinopyrimidine [1]. This intermediate is a crucial precursor to the final sulfonamide herbicides. Using any analog with a different 2-substituent would alter the final herbicide's identity, potentially compromising its patent protection, efficacy profile, and regulatory approval pathway.

Diversification into 4,6-Disubstituted-2-ethoxypyrimidine Libraries

DHEP serves as a versatile platform for generating libraries of 2-ethoxy-4,6-disubstituted pyrimidines. Its two hydroxyl groups can be efficiently activated (e.g., via conversion to dihalides) for nucleophilic displacement, enabling the introduction of a wide array of amino, thio, or oxy substituents [1]. This synthetic flexibility is a direct consequence of DHEP's core structure and distinguishes it from less reactive or differently substituted pyrimidinediols, making it a strategic choice for medicinal chemistry campaigns exploring the 2-ethoxypyrimidine chemical space for kinase inhibition or other biological targets.

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